molecular formula C7H6Cl2O2S B1296247 4-Chloro-3-methylbenzenesulfonyl chloride CAS No. 6291-02-7

4-Chloro-3-methylbenzenesulfonyl chloride

Cat. No.: B1296247
CAS No.: 6291-02-7
M. Wt: 225.09 g/mol
InChI Key: WEPYREBDJIVOHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylbenzenesulfonyl chloride can be synthesized through the chlorination of 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions . The reaction proceeds as follows:

4-Methylbenzenesulfonyl chloride+Cl24-Chloro-3-methylbenzenesulfonyl chloride\text{4-Methylbenzenesulfonyl chloride} + \text{Cl}_2 \rightarrow \text{this compound} 4-Methylbenzenesulfonyl chloride+Cl2​→4-Chloro-3-methylbenzenesulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide or sulfone using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (Et₃N) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium is used for oxidation reactions.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

    Reduction: Formation of sulfonamides or sulfones.

    Oxidation: Formation of carboxylic acids.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The chlorine atom at the fourth position and the methyl group at the third position influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylbenzenesulfonyl chloride: Similar structure but with different positions of the chlorine and methyl groups.

    4-Methylbenzenesulfonyl chloride: Lacks the chlorine substitution.

    4-Chlorobenzenesulfonyl chloride: Lacks the methyl substitution.

Uniqueness

4-Chloro-3-methylbenzenesulfonyl chloride is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPYREBDJIVOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277883
Record name 4-chloro-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-02-7
Record name 6291-02-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methylbenzene-1-sulfonyl chloride
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Synthesis routes and methods

Procedure details

4-Chloro-3-methylaniline hydrochloride (75 g, 0.54 mol) was dissolved in 200 mL concentrated hydrochloride acid (200 mL) and acetic acid (60 mL). The mixture was cooled to −5° C. and NaNO2 (40.9 g, 0.59 mmol) was added. The mixture was stirred between −10° C. to −5° C. for 1 h. While the diazotization was in progress, glacial AcOH (600 mL) was placed in a 4000-mL beaker and stirred magnetically. Sulfur dioxide was introduced by a bubbler tube with a fritted end immersed below the surface of the AcOH until saturation was evident. Cuprous chloride (15 g) was added to the solution. The introduction of sulfur dioxide was continued until the yellow-green suspension becomes blue-green. The mixture was then placed in an ice bath and cooled to 10° C. The diazotization reaction mixture was subsequently added in portions over a 30 min period to the sulfur dioxide solution, ensuring the temperature of the solution did not exceed 30° C. After all the diazonium salt mixture was added, the mixture was poured into ice water (2 L). The resulting precipitate was filtered and re-dissolved in hexane (500 mL). The mixture was filtered through a pad of silica gel (100 g) and the filter pad was washed with hexane (300 mL). The combined filtrate was concentrated to yield 50 g of 4-chloro-3-methylbenzenesulfonyl chloride as slightly yellow solid.
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
600 mL
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solvent
Reaction Step Three
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75 g
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reactant
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200 mL
Type
solvent
Reaction Step Four
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Quantity
40.9 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
Cuprous chloride
Quantity
15 g
Type
reactant
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
diazonium salt
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0 (± 1) mol
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reactant
Reaction Step Ten
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Eleven

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